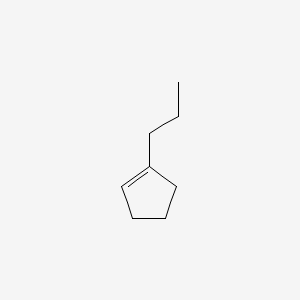

1-Propylcyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3074-61-1 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

1-propylcyclopentene |

InChI |

InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h6H,2-5,7H2,1H3 |

InChI Key |

FLWGCAJANMGQBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Propylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-Propylcyclopentene, a cyclic alkene of interest in organic synthesis and materials science. This document consolidates available data on its physical characteristics, spectroscopic signature, and chemical reactivity, offering a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₈H₁₄ and a molecular weight of 110.197 g/mol .[1][2] Its fundamental physical properties are summarized in the table below, providing a baseline for its handling and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.197 g/mol | [1][2] |

| CAS Number | 3074-61-1 | [1][2] |

| Boiling Point | 132.8 °C (at 760 mmHg) | |

| Density | 0.821 g/cm³ | |

| Refractive Index | 1.458 | |

| Flash Point | 17.5 °C | |

| Vapor Pressure | 10.7 mmHg (at 25 °C) |

Solubility Profile: As a nonpolar hydrocarbon, this compound is virtually insoluble in water. It is, however, soluble in a wide range of common organic solvents, including ethers, and chlorinated solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton on the double bond, allylic protons, and the aliphatic protons of the propyl group and the cyclopentene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp²-hybridized carbons of the double bond, typically in the downfield region (120-140 ppm), and the sp³-hybridized carbons of the propyl group and the cyclopentene ring in the upfield region.[3]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following vibrational modes:

-

C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.

-

=C-H Stretch: An absorption band above 3000 cm⁻¹ due to the stretching of the C-H bond on the double bond.

-

C-H Stretch (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the C-H bonds of the propyl group and the cyclopentene ring.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would result in a molecular ion peak (M⁺) at m/z = 110, corresponding to its molecular weight.[1][2] The fragmentation pattern would likely involve the loss of alkyl fragments from the propyl chain and rearrangements of the cyclopentene ring.

Chemical Reactivity and Transformations

The primary site of reactivity in this compound is the carbon-carbon double bond, which readily undergoes electrophilic addition reactions.

Addition Reactions

a) Hydrogenation: Catalytic hydrogenation of this compound over a metal catalyst such as platinum (e.g., Adams' catalyst), palladium, or nickel results in the saturation of the double bond to yield propylcyclopentane.[4][5] This reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or acetic acid.[4][5]

Caption: Catalytic hydrogenation of this compound.

b) Halogenation: this compound reacts readily with halogens such as bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) to give 1,2-dibromo-1-propylcyclopentane.[6] The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.[6]

Caption: Bromination of this compound.

Oxidation Reactions

a) Oxidation with Potassium Permanganate (KMnO₄): The outcome of the oxidation of this compound with potassium permanganate depends on the reaction conditions.

-

Cold, Dilute, Alkaline/Neutral Conditions: This leads to the formation of a diol, 1-propylcyclopentane-1,2-diol, via syn-dihydroxylation.[7][8] The purple permanganate solution is decolorized, and a brown precipitate of manganese dioxide (MnO₂) is formed.[7]

-

Hot, Acidic Conditions: Under these more vigorous conditions, the double bond is cleaved oxidatively. This reaction would be expected to yield a keto-carboxylic acid, specifically 6-oxo-6-propylhexanoic acid.

Caption: Oxidation pathways of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis and reactions of this compound are not widely reported. However, general protocols for analogous transformations can be adapted.

Synthesis

A plausible synthetic route to this compound is the dehydration of 1-propylcyclopentanol.

Experimental Workflow: Dehydration of 1-Propylcyclopentanol

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Place 1-propylcyclopentanol in a round-bottom flask.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.

-

Set up a distillation apparatus and gently heat the mixture. The lower-boiling alkene product will distill over.

-

Collect the distillate and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the this compound by fractional distillation.

Purification

Fractional distillation is the primary method for purifying this compound, separating it from unreacted starting materials, byproducts, or solvents based on differences in boiling points.

Experimental Workflow: Fractional Distillation

Caption: Workflow for the purification of this compound.

Methodology:

-

Assemble a fractional distillation apparatus, including a distilling flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

-

Place the crude this compound in the distilling flask along with boiling chips.

-

Gently heat the flask.

-

Monitor the temperature at the top of the column. Discard the initial distillate (forerun), which may contain lower-boiling impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

Conclusion

This technical guide has summarized the key chemical properties of this compound based on available data. While fundamental physical constants and general reactivity patterns are established, a notable gap exists in the literature regarding detailed experimental protocols and comprehensive spectroscopic assignments for this specific compound. The information and generalized procedures provided herein offer a solid foundation for researchers and professionals to work with this compound and to guide further investigation into its chemical behavior and potential applications.

References

- 1. N-PROPYLCYCLOPENTANE(2040-96-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Spectroscopic data for 1-Propylcyclopentene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated hydrocarbon, 1-propylcyclopentene (C₈H₁₄, CAS No: 3074-61-1). The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics, including predicted ¹H NMR data due to the absence of publicly available experimental spectra. This document also outlines the general experimental protocols for acquiring such data and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The available and predicted spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented here is sourced from the NIST Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity | Proposed Fragment |

| 41 | 100% | [C₃H₅]⁺ (Allyl cation) |

| 67 | ~95% | [C₅H₇]⁺ |

| 81 | ~70% | [C₆H₉]⁺ |

| 110 | ~20% | [C₈H₁₄]⁺ (Molecular Ion) |

Table 2: Infrared (IR) Spectroscopy Data

A vapor phase infrared spectrum for this compound is available.[1] While a complete peak list is not publicly accessible, the characteristic absorption bands for the functional groups present in this compound are well-established.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | =C-H (Vinyl) |

| 2960-2850 | C-H Stretch | -C-H (Alkyl) |

| ~1650 | C=C Stretch | Alkene |

| ~1465 | C-H Bend | -CH₂- |

| ~1375 | C-H Bend | -CH₃ |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

A ¹³C NMR spectrum for this compound is available, though the specific chemical shifts have not been found in publicly accessible databases.[1] The expected chemical shift ranges for the carbon environments in the molecule are listed below based on standard values for similar structures.

| Carbon Atom | Chemical Shift (ppm) Range |

| Quaternary Alkene (C=C-CH₂-) | 140-150 |

| Tertiary Alkene (=CH-) | 120-130 |

| Allylic (-CH₂-C=C) | 30-40 |

| Alkyl (-CH₂-) | 20-35 |

| Methyl (-CH₃) | 10-15 |

Table 4: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the unavailability of experimental ¹H NMR data in public databases, the following chemical shifts have been predicted using computational methods. These predictions are based on the molecular structure of this compound and provide an estimation of the expected proton resonances.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Vinylic Proton (=CH-) | ~5.4 | Triplet (t) | 1H |

| Allylic Protons (-CH₂-C=C) | ~2.2 | Quartet (q) | 2H |

| Allylic Protons (-CH₂-CH=) | ~2.0 | Triplet (t) | 2H |

| Methylene Protons (-CH₂-CH₂-CH₃) | ~1.4 | Sextet (sxt) | 2H |

| Methyl Protons (-CH₃) | ~0.9 | Triplet (t) | 3H |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Gas Chromatography: A small volume of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For non-polar compounds like this compound, a non-polar stationary phase (e.g., squalane) is typically used.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

Methodology: For a liquid sample like this compound, the neat (undiluted) sample can be analyzed as a thin film.

-

Sample Preparation: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to create a thin liquid film.

-

Spectral Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that passes through the sample at each wavenumber.

-

Data Processing: The resulting interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm. The solution is then transferred to a thin glass NMR tube.

-

¹H NMR Spectroscopy:

-

The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field.

-

A radiofrequency pulse is applied to excite the ¹H nuclei.

-

As the nuclei relax back to their ground state, they emit a signal that is detected and recorded as a free induction decay (FID).

-

A Fourier transform is applied to the FID to generate the ¹H NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns.

-

-

¹³C NMR Spectroscopy:

-

The procedure is similar to ¹H NMR, but the spectrometer is tuned to the resonance frequency of ¹³C nuclei.

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio.

-

Proton decoupling is commonly used to simplify the spectrum by removing the splitting of ¹³C signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Synthesis of 1-Propylcyclopentene from Cyclopentanone: A Technical Guide

Introduction

1-Propylcyclopentene is a five-membered carbocyclic compound with a propyl substituent on the double bond. This alkene serves as a valuable building block in organic synthesis, finding potential applications in the development of novel pharmaceuticals and specialty chemicals. Its synthesis from the readily available starting material, cyclopentanone, can be achieved through several established synthetic routes. This technical guide provides an in-depth overview of the two primary methods for this transformation: the Wittig reaction and a Grignard reaction followed by dehydration. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the practical application of these synthetic strategies.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the starting material, intermediate, and final product is presented in Table 1. This data is essential for reaction monitoring and product characterization.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 13C NMR (ppm) | 1H NMR (ppm) | IR (cm-1) |

| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.951 | 220.9, 38.2, 23.3 | 2.05 | 1745 (C=O) |

| 1-Propylcyclopentanol | C₈H₁₆O | 128.21[1] | 175-177 | 0.914 | 82.1, 41.5, 40.8, 23.7, 17.2, 14.8 | 0.92, 1.35-1.75, 3.5 (OH) | 3400 (O-H), 2960, 1465 |

| This compound | C₈H₁₄ | 110.20[2][3] | 135-136 | 0.787 | 148.1, 121.5, 35.4, 32.8, 23.4, 21.8, 14.1 | 0.91, 1.48, 1.98, 2.25, 5.30 | 3040, 2960, 1650 (C=C) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Synthetic Strategies

Two principal synthetic pathways for the conversion of cyclopentanone to this compound are detailed below. Each method offers distinct advantages and challenges in terms of reaction conditions, yield, and stereoselectivity.

Method 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5][6] It involves the reaction of a phosphorus ylide with a carbonyl compound to form a four-membered ring intermediate (an oxaphosphetane), which then fragments to yield the desired alkene and a phosphine oxide. For the synthesis of this compound, cyclopentanone is treated with propyltriphenylphosphonium ylide.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

1. Preparation of Propyltriphenylphosphonium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine triphenylphosphine (26.2 g, 0.1 mol) and 1-bromopropane (12.3 g, 0.1 mol) in 100 mL of dry toluene.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield propyltriphenylphosphonium bromide.

2. Generation of the Ylide and Wittig Reaction:

-

Suspend the dried propyltriphenylphosphonium bromide (38.5 g, 0.1 mol) in 200 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) via syringe. The formation of the orange-red ylide should be observed.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C and add a solution of cyclopentanone (8.4 g, 0.1 mol) in 20 mL of anhydrous THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

3. Workup and Purification:

-

Quench the reaction by the slow addition of 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is purified by fractional distillation to afford this compound.

Table 2: Typical Quantitative Data for Wittig Reaction

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Cyclopentanone | 84.12 | 8.4 | 0.1 |

| Propyltriphenylphosphonium Bromide | 385.28 | 38.5 | 0.1 |

| n-Butyllithium | 64.06 | 6.4 | 0.1 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| This compound | 110.20 | 11.02 | 60-80% |

Method 2: Grignard Reaction and Dehydration

An alternative and often high-yielding approach involves a two-step sequence. First, a Grignard reagent, propylmagnesium bromide, is added to cyclopentanone to form the tertiary alcohol, 1-propylcyclopentanol. Subsequent acid-catalyzed dehydration of this alcohol yields the desired alkene, this compound.

Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.

1. Synthesis of 1-Propylcyclopentanol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (2.9 g, 0.12 mol).

-

Add 20 mL of anhydrous diethyl ether.

-

In the dropping funnel, place a solution of 1-bromopropane (12.3 g, 0.1 mol) in 80 mL of anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a crystal of iodine.

-

Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of cyclopentanone (8.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

-

Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-propylcyclopentanol.

2. Dehydration of 1-Propylcyclopentanol:

-

Place the crude 1-propylcyclopentanol in a round-bottom flask equipped for distillation.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

-

Gently heat the mixture. The this compound will co-distill with water.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Separate the organic layer of the distillate, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride, and purify by fractional distillation.

Table 3: Typical Quantitative Data for Grignard Reaction and Dehydration

| Reactant (Step 1) | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Cyclopentanone | 84.12 | 8.4 | 0.1 |

| 1-Bromopropane | 123.01 | 12.3 | 0.1 |

| Magnesium | 24.31 | 2.9 | 0.12 |

| Intermediate | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| 1-Propylcyclopentanol | 128.21 | 12.82 | 80-90% |

| Product (Step 2) | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| This compound | 110.20 | 11.02 | 70-85% (from alcohol) |

Comparison of Synthetic Routes and Conclusion

Both the Wittig reaction and the Grignard reaction followed by dehydration are viable methods for the synthesis of this compound from cyclopentanone.

-

The Wittig reaction offers a single-step conversion from the ketone to the alkene, which can be advantageous. However, the preparation of the phosphonium salt and the use of strong bases like n-butyllithium require strictly anhydrous and inert conditions. The formation of triphenylphosphine oxide as a byproduct can sometimes complicate purification.

-

The Grignard reaction/dehydration sequence is a two-step process but often proceeds with high yields for both steps. Grignard reagents are also sensitive to moisture and require anhydrous conditions. The dehydration step is typically straightforward but can sometimes lead to the formation of isomeric alkenes, although in the case of 1-propylcyclopentanol, the desired product is the major Zaitsev product.

The choice of method will depend on the specific requirements of the synthesis, including available reagents, equipment, and desired purity of the final product. For large-scale synthesis, the higher overall yield and less hazardous byproducts of the Grignard route might be preferable. For smaller-scale laboratory preparations where a one-pot (from ylide) procedure is desired, the Wittig reaction is an excellent choice. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their synthetic goals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciepub.com [sciepub.com]

- 5. orgsyn.org [orgsyn.org]

- 6. studylib.net [studylib.net]

An In-depth Technical Guide to the Isomers of 1-Propylcyclopentene and their Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkene Stability

The stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower potential energy and release less heat upon hydrogenation. The primary factors influencing alkene stability are:

-

Degree of Substitution: Alkenes with a greater number of alkyl substituents on the double bond are generally more stable. This is attributed to hyperconjugation, where the sigma bonds of the alkyl groups donate electron density to the pi system of the double bond, and electronic effects. The stability generally follows the order: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.

-

Steric Strain: Cis isomers are typically less stable than their trans counterparts due to steric hindrance between substituents on the same side of the double bond.

-

Ring Strain: In cyclic alkenes, the stability is also influenced by ring strain. For smaller rings like cyclopentene, the cis configuration within the ring is significantly more stable than a hypothetical trans configuration, which would introduce substantial ring strain.

Isomers of 1-Propylcyclopentene and Predicted Relative Stabilities

The primary isomers of this compound, based on the position of the double bond and the propyl group, are illustrated below. Based on the principles of alkene stability, a predicted order of stability can be established. More substituted isomers are predicted to be more stable.

A qualitative prediction of the relative stabilities of common this compound isomers is as follows, from most stable to least stable:

-

This compound (Trisubstituted): This isomer is expected to be one of the most stable due to the trisubstituted nature of its double bond.

-

3-Propylcyclopentene (Disubstituted): As a disubstituted alkene, it is predicted to be less stable than this compound.

-

4-Propylcyclopentene (Disubstituted): Similar in stability to 3-propylcyclopentene as a disubstituted alkene.

-

(Z)- and (E)-Propylidene-cyclopentane (Disubstituted exocyclic): The stability of these isomers relative to the endocyclic isomers is more complex to predict without computational data, as exocyclic double bonds can have different strain energies. The (E)-isomer is expected to be more stable than the (Z)-isomer due to reduced steric strain.

The logical relationship and predicted stability hierarchy of these isomers are depicted in the following diagram.

Caption: Predicted stability hierarchy of this compound isomers.

Quantitative Data on Related Compounds

While specific data for this compound isomers are lacking, examining the thermodynamic properties of related compounds provides a valuable benchmark. The hydrogenation of any of the this compound isomers (C₈H₁₄) yields n-propylcyclopentane (C₈H₁₆).

| Compound | Formula | Standard Enthalpy of Formation (liquid, 298.15 K) | Reference |

| n-Propylcyclopentane | C₈H₁₆ | -1253.82 ± 0.18 kcal/mol (Enthalpy of Combustion) | [1] |

The heat of hydrogenation (ΔHhydrog) is the difference between the enthalpy of the alkene and the corresponding alkane. A lower (less negative) heat of hydrogenation indicates a more stable alkene.

Experimental Protocols for Determining Isomer Stability

The relative stabilities of the this compound isomers can be determined experimentally through two primary methods: catalytic hydrogenation and equilibrium studies.

Catalytic Hydrogenation

This method involves measuring the heat released (enthalpy of hydrogenation) when an alkene is hydrogenated to its corresponding alkane. A more stable alkene will release less heat.

Methodology:

-

Synthesis and Purification of Isomers: Each isomer of this compound must be synthesized and purified to a high degree (>99%). Synthesis can be achieved through various organic chemistry routes, such as Wittig reactions for the exocyclic isomers and dehydration of the corresponding alcohols for the endocyclic isomers. Purification is typically performed using fractional distillation and preparative gas chromatography.

-

Calorimetry: A high-precision calorimeter is used to measure the heat of hydrogenation.

-

A known mass of the purified isomer is dissolved in a suitable solvent (e.g., hexane) in the calorimeter.

-

A catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added.

-

Hydrogen gas is introduced into the system at a controlled pressure and temperature.

-

The temperature change of the system is monitored to determine the heat evolved during the reaction.

-

-

Data Analysis: The heat of hydrogenation per mole is calculated. By comparing the heats of hydrogenation of the different isomers, their relative stabilities can be determined.

Isomerization and Equilibrium Analysis

This method involves allowing the isomers to interconvert in the presence of a catalyst until equilibrium is reached. The composition of the equilibrium mixture directly reflects the relative Gibbs free energies of the isomers.

Methodology:

-

Isomerization Reaction:

-

A sample of one of the purified isomers (or a mixture of isomers) is dissolved in a suitable solvent.

-

A catalyst that facilitates double bond migration, such as a strong acid (e.g., p-toluenesulfonic acid) or a supported metal catalyst, is added.

-

The mixture is heated to a specific temperature and allowed to equilibrate for a sufficient period. The progress of the reaction can be monitored by taking aliquots at different time intervals.

-

-

Analysis of Equilibrium Mixture:

-

Once equilibrium is reached, the reaction is quenched.

-

The composition of the isomer mixture is analyzed using gas chromatography-mass spectrometry (GC-MS).

-

-

Calculation of Gibbs Free Energy:

-

The equilibrium constant (Keq) is calculated from the molar ratios of the isomers at equilibrium.

-

The difference in Gibbs free energy of formation (ΔG°) between the isomers is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

The following diagram illustrates a typical experimental workflow for determining isomer stability via catalytic hydrogenation.

Caption: Workflow for determining isomer stability via catalytic hydrogenation.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 1-Propylcyclopentene

This guide provides a comprehensive overview of the key physical properties of 1-Propylcyclopentene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and details the methodologies for their measurement.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for quick reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 132.8 °C | at 760 mmHg[1] |

| Density | 0.821 g/cm³ | Standard conditions |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of a compound. The following sections detail the standard experimental methodologies for measuring the boiling point and density of a liquid organic compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point has been determined to be 132.8°C at a pressure of 760 mmHg[1]. The following are common methods for determining the boiling point of a liquid.

1. Thiele Tube Method

This is one of the simplest and most common methods for determining the boiling point of a small amount of liquid[2].

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2. Distillation Method

This method is suitable when a larger quantity of the liquid is available and can be used for simultaneous purification and boiling point determination[2].

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated, and as the liquid boils, the vapor rises and enters the condenser.

-

The temperature is recorded when the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point of the liquid.

-

It is important to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

-

Density is a fundamental physical property defined as the mass of a substance per unit volume. The density of this compound is 0.821 g/cm³[1].

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid[3].

-

Apparatus: Graduated cylinder, and a balance.

-

Procedure:

-

The mass of an empty, dry graduated cylinder is measured using a balance.

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated by dividing the mass of the liquid by its volume.

-

2. Using a Pycnometer or Density Bottle

For more precise measurements, a pycnometer or density bottle is used.

-

Apparatus: Pycnometer (a flask with a specific, accurately known volume), balance, and a temperature-controlled water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The mass of the filled pycnometer is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. For highest accuracy, the procedure is carried out at a constant temperature.

-

Logical Relationships

The physical properties of a compound are intrinsically linked to its molecular structure. The following diagram illustrates the relationship between the molecular structure of this compound and its boiling point and density.

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Propylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylcyclopentene is an unsaturated hydrocarbon belonging to the cycloalkene family. Its molecular structure, characterized by a five-membered ring containing a double bond and a propyl substituent, dictates its chemical reactivity and physical properties. Understanding the nuanced details of its molecular geometry and conformational possibilities is crucial for applications in organic synthesis and as a structural motif in medicinal chemistry. This guide provides a comprehensive overview of the molecular structure, geometry, and key reactive properties of this compound, supported by available spectral data and computational models.

Molecular Structure and Identification

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its identification and basic properties.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1] |

| CAS Number | 3074-61-1 | [1][2] |

| SMILES String | CCCC1=CCCC1 | [1] |

Molecular Geometry and Conformational Analysis

The cyclopentene ring adopts an "envelope" conformation, where four of the carbon atoms are approximately coplanar, and the fifth is out of the plane. This puckering helps to alleviate torsional strain within the ring. The propyl group, attached to one of the sp² hybridized carbons, has two rotatable bonds, allowing for multiple conformations. The most stable conformer will be the one that minimizes steric interactions between the propyl group and the cyclopentene ring.

Logical Relationship of Key Structural Features

The following diagram illustrates the key structural components of this compound and their relationship to the overall molecular geometry.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the different types of protons. The vinyl proton on the double bond will appear in the downfield region (typically 5-6 ppm). The protons on the carbon adjacent to the double bond (allylic protons) will be slightly deshielded. The protons of the propyl group and the remaining ring protons will appear in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two sp² hybridized carbons of the double bond will have chemical shifts in the range of 120-140 ppm. The sp³ hybridized carbons will appear at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | =C-H (vinyl) |

| ~2960-2850 | C-H stretch | C-H (alkyl) |

| ~1650 | C=C stretch | Alkene |

The presence of the C=C stretching vibration is a clear indicator of the alkene functional group.

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is through the Wittig reaction. This powerful olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.

General Wittig Reaction Workflow for this compound Synthesis

References

Reactivity of the Double Bond in 1-Propylcyclopentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the double bond in 1-propylcyclopentene. The presence of the trisubstituted double bond within a cyclopentene ring imparts a unique combination of reactivity influenced by ring strain, steric hindrance, and electronic effects. This document details the expected reactivity of this compound in key organic reactions including electrophilic additions, hydrogenation, oxidation, and cycloaddition reactions. Experimental protocols, adapted from procedures for structurally similar alkenes, are provided to serve as a practical starting point for laboratory synthesis. Quantitative data, where available, is summarized to facilitate comparison and experimental design. The underlying principles of regioselectivity and stereoselectivity are discussed in the context of the specific structural features of this compound.

Introduction

This compound is a cyclic alkene of interest in synthetic organic chemistry due to its potential as a building block for more complex molecules. The reactivity of its endocyclic double bond is governed by a combination of factors:

-

Ring Strain: The cyclopentene ring possesses a moderate degree of ring strain, which can influence the thermodynamics and kinetics of addition reactions that lead to a more stable, saturated cyclopentane ring.[1][2]

-

Steric Hindrance: The propyl group on one of the sp2-hybridized carbons introduces steric bulk, which can direct the approach of reagents, thereby influencing the regioselectivity and stereoselectivity of reactions.

-

Electronic Effects: The alkyl (propyl) group is weakly electron-donating, which can affect the electron density of the double bond and influence the rate and mechanism of electrophilic attack.

This guide will explore these factors in the context of several key classes of alkene reactions.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes. In the case of this compound, the asymmetry of the double bond leads to questions of regioselectivity.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound is expected to follow Markovnikov's rule. The reaction proceeds via a carbocation intermediate, and the more stable tertiary carbocation will be formed preferentially.

-

Regioselectivity: The hydrogen atom will add to the less substituted carbon of the double bond (C2), and the halide will add to the more substituted carbon (C1), which bears the propyl group. This is because the formation of a tertiary carbocation at C1 is more favorable than the formation of a secondary carbocation at C2.

Logical Relationship: Regioselectivity in Hydrohalogenation

Caption: Markovnikov's rule in the hydrohalogenation of this compound.

Acid-Catalyzed Hydration

Similar to hydrohalogenation, the acid-catalyzed addition of water to this compound is expected to yield the Markovnikov product, 1-propylcyclopentanol. The mechanism also proceeds through the more stable tertiary carbocation intermediate.

Hydroboration-Oxidation

In contrast to the preceding reactions, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. This two-step process involves the syn-addition of borane across the double bond, followed by oxidation with retention of stereochemistry.

-

Regioselectivity: The boron atom adds to the less sterically hindered and less substituted carbon (C2), and the hydrogen adds to the more substituted carbon (C1). Subsequent oxidation replaces the boron with a hydroxyl group, yielding trans-2-propylcyclopentanol as the major product. The trans stereochemistry arises from the syn-addition of the B-H bond to one face of the cyclopentene ring.

Hydrogenation

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to form propylcyclopentane. This reaction is typically carried out using a heterogeneous catalyst such as platinum, palladium, or nickel.

-

Stereochemistry: The hydrogenation of alkenes on a solid catalyst surface is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. For this compound, this results in the formation of cis-1-propylcyclopentane.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference (Analogous) |

| Catalytic Hydrogenation | 1-methyl-2-propylcyclopentene (1.60 mL), PtO2 (0.140 g), Hexane (10 mL), 1 atm H2 | cis-1-methyl-2-propylcyclopentane | ~92 | [3] |

Oxidation Reactions

Epoxidation

Epoxidation of this compound with a peroxy acid (e.g., m-CPBA) or other epoxidizing agents will form this compound oxide. The oxygen atom is delivered to the double bond in a concerted syn-addition. Due to the steric bulk of the propyl group, the epoxidizing agent is expected to approach from the face opposite to the propyl group.

Dihydroxylation

The formation of vicinal diols from this compound can be achieved with syn- or anti-stereoselectivity depending on the reagents used.

-

Syn-Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) or with cold, dilute potassium permanganate (KMnO₄) will produce cis-1-propylcyclopentane-1,2-diol. The reaction proceeds through a cyclic intermediate, ensuring syn-addition of the hydroxyl groups.

-

Anti-Dihydroxylation: This can be achieved by first forming the epoxide, followed by acid-catalyzed ring-opening with water. This Sₙ2-type reaction results in the formation of trans-1-propylcyclopentane-1,2-diol.

Experimental Workflow: Syn- and Anti-Dihydroxylation

Caption: Pathways to cis- and trans-1-propylcyclopentane-1,2-diol.

Ozonolysis

Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave the double bond to yield two carbonyl compounds. This reaction is useful for determining the position of the double bond in an unknown alkene. The expected product is 5-oxooctanal.

Cycloaddition Reactions

Diels-Alder Reaction

As an alkene, this compound can act as a dienophile in a Diels-Alder reaction. The reactivity of this compound as a dienophile is influenced by the electron-donating nature of the alkyl substituents. Generally, electron-withdrawing groups on the dienophile accelerate the reaction. Therefore, this compound would be expected to react more readily with electron-poor dienes. The stereochemistry of the dienophile is retained in the product.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar alkenes and should be considered as starting points for the synthesis and transformation of this compound.

Synthesis of this compound (via Wittig Reaction)

Materials:

-

Cyclopentanone

-

n-Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend n-propyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C and add a solution of cyclopentanone in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or pentane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Hydroboration-Oxidation of this compound

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH₃·THF solution dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution.

-

Carefully add the 30% H₂O₂ solution dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting trans-2-propylcyclopentanol by column chromatography or distillation.

Ozonolysis of this compound with Reductive Workup

Materials:

-

This compound

-

Ozone (generated by an ozone generator)

-

Dichloromethane (CH₂Cl₂)

-

Dimethyl sulfide (DMS)

-

Standard glassware for ozonolysis (including a gas inlet tube and a trap for excess ozone)

Procedure:

-

Dissolve this compound in dichloromethane in a flask equipped with a gas inlet tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add dimethyl sulfide to the cold solution and allow the mixture to warm slowly to room temperature with stirring overnight.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation to obtain the crude 5-oxooctanal. Further purification may be achieved by column chromatography.

Summary of Quantitative Data

The following table summarizes available and expected quantitative data for reactions involving this compound and analogous compounds. It is important to note that yields and reaction times for this compound may vary and require optimization.

| Reaction | Substrate | Reagents | Product(s) | Yield (%) | Stereoselectivity/Regioselectivity | Reference (Analogous) |

| Catalytic Hydrogenation | 1-methyl-2-propylcyclopentene | H₂, PtO₂ | cis-1-methyl-2-propylcyclopentane | ~92 | Syn addition | [3] |

| Hydroboration-Oxidation | 1-methylcyclopentene | 1. BH₃·THF; 2. H₂O₂, NaOH | trans-2-methylcyclopentanol | High (expected) | Anti-Markovnikov, Syn addition | [4][5][6] |

| Acid-Catalyzed Hydration | 1-methylcyclohexene | H₃O⁺ | 1-methylcyclohexanol, 2-methylcyclohexanol | Major, Minor | Markovnikov | [7] |

| Diels-Alder | Cyclopentadiene + Isoprene | Heat | 5-isopropenyl-2-norbornene | - | Endo favored | [8][9] |

| Epoxidation | Cyclopentene | H₂O₂/NaHCO₃/MnSO₄ | Cyclopentene oxide | 27-72 (variable) | Syn addition | [4] |

Conclusion

The double bond in this compound exhibits reactivity characteristic of a trisubstituted alkene, with the added dimensions of ring strain and steric influence from the propyl group. Electrophilic additions are predicted to proceed with high regioselectivity, governed by the formation of the more stable tertiary carbocation, except in the case of hydroboration-oxidation which provides the anti-Markovnikov product. Addition reactions are also expected to show stereoselectivity, with catalytic hydrogenation and dihydroxylation with OsO₄ favoring syn-addition. The experimental protocols and data provided, largely based on analogous systems, offer a solid foundation for researchers to explore the synthetic utility of this compound. Further systematic studies are warranted to fully quantify the reaction kinetics, yields, and stereochemical outcomes for this specific substrate.

References

- 1. quora.com [quora.com]

- 2. chemistai.org [chemistai.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The major product formed during the hydroboration-oxidation of 1-methylcyclopentene is- [allen.in]

- 6. google.com [google.com]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

An In-depth Technical Guide to the Thermochemical Data for 1-Propylcyclopentene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermochemical data for 1-propylcyclopentene. Due to a scarcity of direct experimental data for this compound, this guide outlines a robust estimation of its thermochemical properties utilizing the well-established Benson group additivity method. This approach leverages available experimental data for the saturated analog, n-propylcyclopentane, to derive reliable estimates for the target molecule.

Experimental Data for n-Propylcyclopentane

Experimental thermochemical data for the saturated counterpart, n-propylcyclopentane, serves as the foundation for our estimations. The most pertinent data, primarily obtained through oxygen-bomb combustion calorimetry, are summarized in the table below.

| Thermochemical Property | Value | Units | Reference(s) |

| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -5246.0 ± 0.75 | kJ/mol | [1][2] |

| Standard Enthalpy of Formation (Liquid, 298.15 K) | -183.3 | kJ/mol | [1] |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -146.4 | kJ/mol | [3] |

| Enthalpy of Vaporization (298.15 K) | 36.9 | kJ/mol | [3] |

Experimental Protocol: Oxygen-Bomb Combustion Calorimetry

The experimental determination of the enthalpy of combustion for hydrocarbons like n-propylcyclopentane is predominantly carried out using oxygen-bomb combustion calorimetry.[1][2]

Methodology:

-

Sample Preparation: A precisely weighed sample of the hydrocarbon is placed in a sample holder, typically a platinum crucible, within a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere, typically to around 30 atmospheres, to ensure complete combustion.

-

Calorimeter Assembly: The bomb is then submerged in a known quantity of water in an insulated container, the calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.

-

Temperature Measurement: The combustion reaction is highly exothermic, and the heat released is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is carefully recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample contains sulfur), as well as for the heat of combustion of the fuse wire.

The following diagram illustrates a simplified workflow for this experimental procedure.

References

A Technical Guide to Historical Methods for the Synthesis of 1-Propylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores two prominent historical methods for the synthesis of 1-propylcyclopentene: the Wittig reaction and the dehydration of 1-propylcyclopentanol, itself synthesized via a Grignard reaction. This document provides a detailed examination of the experimental protocols, reaction mechanisms, and comparative quantitative data to serve as a comprehensive resource for chemists in research and development.

Introduction

This compound is a five-membered carbocycle with a propyl substituent attached to the double bond. Its synthesis is a classic example of carbon-carbon bond formation and alkene synthesis methodologies that have been fundamental in organic chemistry. Understanding these historical routes provides a strong foundation for synthetic strategy and the development of novel molecular entities. This guide will focus on two primary, reliable, and historically significant pathways to this alkene.

Method 1: The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] For the synthesis of this compound, cyclopentanone is reacted with propylidenetriphenylphosphorane, which is generated in situ from propyltriphenylphosphonium bromide.

Signaling Pathway and Logical Relationship

The overall transformation involves the reaction of cyclopentanone with the Wittig reagent to form an oxaphosphetane intermediate, which then collapses to the desired alkene and triphenylphosphine oxide.

Experimental Protocols

1. Preparation of Propyltriphenylphosphonium Bromide

The Wittig reagent precursor is synthesized via a nucleophilic substitution reaction between triphenylphosphine and 1-bromopropane.[2]

-

Reagents:

-

Triphenylphosphine (1.0 eq)

-

1-Bromopropane (1.1 eq)

-

Toluene (as solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.

-

Add 1-bromopropane to the solution.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the phosphonium salt.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

-

2. Synthesis of this compound via Wittig Reaction

This procedure involves the in situ generation of the ylide followed by the reaction with cyclopentanone.

-

Reagents:

-

Propyltriphenylphosphonium bromide (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

-

Cyclopentanone (1.0 eq)

-

Anhydrous tetrahydrofuran (THF) (as solvent)

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add propyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium solution dropwise via syringe. The formation of the orange-red ylide should be observed.

-

Allow the mixture to stir at 0 °C for 1 hour.

-

Add a solution of cyclopentanone in anhydrous THF dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield pure this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield (Wittig Reaction) | Typically 60-80% for non-stabilized ylides with ketones | [3][4] |

| Boiling Point | 132.8 °C at 760 mmHg | [5] |

| Density | 0.821 g/cm³ | [5] |

| Refractive Index | 1.458 | [5] |

Method 2: Grignard Reaction and Dehydration

This classical two-step approach involves the formation of a tertiary alcohol, 1-propylcyclopentanol, through the reaction of a Grignard reagent with cyclopentanone, followed by the elimination of water to form the alkene.

Signaling Pathway and Logical Relationship

The synthesis begins with the nucleophilic addition of propylmagnesium bromide to cyclopentanone, forming an alkoxide intermediate which is then protonated to yield 1-propylcyclopentanol. Subsequent acid-catalyzed dehydration generates this compound.

Experimental Protocols

1. Preparation of 1-Propylcyclopentanol via Grignard Reaction

-

Reagents:

-

Magnesium turnings (1.1 eq)

-

1-Bromopropane (1.1 eq)

-

Cyclopentanone (1.0 eq)

-

Anhydrous diethyl ether or THF (as solvent)

-

Iodine crystal (optional, as an initiator)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain crude 1-propylcyclopentanol, which can be purified by distillation.

-

2. Dehydration of 1-Propylcyclopentanol

-

Reagents:

-

1-Propylcyclopentanol (1.0 eq)

-

Concentrated sulfuric acid (catalytic amount) or anhydrous phosphorus oxychloride (1.1 eq) in pyridine.

-

-

Procedure (using Sulfuric Acid):

-

Place 1-propylcyclopentanol in a round-bottom flask equipped for distillation.

-

Add a few drops of concentrated sulfuric acid.

-

Heat the mixture to gently distill the product as it forms. The boiling point of this compound is approximately 133 °C.

-

Collect the distillate, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and re-distill to obtain pure this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield (Grignard Reaction) | Typically >80% for the formation of tertiary alcohols | |

| Yield (Dehydration) | Varies depending on the method, but generally >70% | |

| Boiling Point (1-Propylcyclopentanol) | 168-170 °C | [6] |

Characterization of this compound

| Technique | Data | Reference |

| ¹³C NMR | Expected peaks around: 145 ppm (vinylic C), 125 ppm (vinylic CH), and various signals in the 14-35 ppm range for the aliphatic carbons. | [5][7] |

| Mass Spec (GC-MS) | Molecular Ion (M+) at m/z = 110. Key fragments would arise from allylic cleavage and loss of alkyl fragments. | [5][8] |

| IR Spectroscopy | C=C stretch around 1650 cm⁻¹, vinylic =C-H stretch around 3050 cm⁻¹. | [5] |

Conclusion

Both the Wittig reaction and the Grignard reaction followed by dehydration represent robust and historically significant methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts. The Wittig reaction offers a direct conversion from a ketone to the alkene, while the Grignard/dehydration route is a reliable two-step process. This guide provides the necessary detailed protocols and comparative data to aid researchers in the selection and execution of these fundamental organic transformations.

References

- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Buy Propyltriphenylphosphonium bromide | 6228-47-3 [smolecule.com]

- 3. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. compoundchem.com [compoundchem.com]

- 8. This compound [webbook.nist.gov]

A Technical Guide to Quantum Chemical Calculations for 1-Propylcyclopentene

For researchers, scientists, and professionals in drug development, understanding the molecular properties of organic compounds is paramount. 1-Propylcyclopentene, a cyclic alkene, presents a case study for the application of quantum chemical calculations to elucidate its structural, energetic, and spectroscopic characteristics. This guide provides a comprehensive overview of the theoretical framework and practical considerations for conducting such calculations, offering insights into its conformational landscape and physicochemical properties.

Introduction to Quantum Chemical Calculations for this compound

This compound (C₈H₁₄) is a hydrocarbon featuring a five-membered ring with a propyl substituent attached to one of the double-bonded carbons.[1][2] Its structure suggests the possibility of various conformations arising from the puckering of the cyclopentene ring and the rotation of the flexible propyl group. Quantum chemical calculations provide a powerful, non-experimental means to investigate these properties at the atomic level. These computational methods are instrumental in predicting molecular geometries, thermodynamic stabilities, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties, which are crucial for understanding reactivity and potential biological interactions.

Methodologies for Quantum Chemical Calculations

The foundation of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for systems like this compound.

2.1. Computational Protocol

A typical computational study of this compound would involve the following steps:

-

Initial Structure Generation: A 3D model of this compound is constructed. Due to the flexibility of the propyl chain and the non-planar nature of the cyclopentene ring, a conformational search is necessary to identify various possible low-energy structures.

-

Geometry Optimization: Each initial structure is subjected to geometry optimization. This process systematically alters the atomic coordinates to find the arrangement that corresponds to a minimum on the potential energy surface. A commonly employed method for this is the B3LYP functional combined with a basis set such as 6-31G(d,p).

-

Frequency Calculations: Following optimization, a frequency calculation is performed on each stationary point. This serves two purposes:

-

To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). A structure with one imaginary frequency corresponds to a transition state.

-

To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and to predict the infrared (IR) and Raman spectra.

-

-

Analysis of Results: The optimized geometries, relative energies of different conformers, and predicted spectroscopic data are then analyzed to provide a comprehensive understanding of the molecule's properties.

The general workflow for these calculations can be visualized as follows:

The logical relationship between the core computational steps is hierarchical, with each step building upon the previous one.

Data Presentation

3.1. Conformational Analysis

The cyclopentene ring can adopt envelope and half-chair conformations.[3] For each of these, the propyl group can exist in different staggered conformations (anti and gauche) relative to the ring. A thorough computational study would identify all stable conformers and their relative energies.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Ring Puckering | Propyl Dihedral (C1-C6-C7-C8) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | ~180° (anti) | 0.00 |

| 2 | Envelope | ~60° (gauche) | 0.85 |

| 3 | Half-Chair | ~180° (anti) | 0.50 |

| 4 | Half-Chair | ~60° (gauche) | 1.30 |

Note: These values are hypothetical and for illustrative purposes only. Calculations would be performed at a specified level of theory (e.g., B3LYP/6-31G(d,p)).

3.2. Optimized Geometry

The Cartesian coordinates of the lowest energy conformer would be presented to define its 3D structure.

Table 2: Illustrative Optimized Cartesian Coordinates for the Global Minimum of this compound

| Atom | X (Å) | Y (Å) | Z (Å) |

|---|---|---|---|

| C1 | 1.297 | 0.624 | 0.132 |

| C2 | 0.654 | -0.673 | 0.054 |

| ... | ... | ... | ... |

| H14 | -2.876 | -0.451 | 0.987 |

Note: Coordinates are illustrative.

3.3. Thermodynamic and Spectroscopic Data

Frequency calculations yield important thermodynamic parameters and allow for the simulation of vibrational spectra.

Table 3: Illustrative Calculated Thermodynamic and Spectroscopic Data

| Property | Value | Units |

|---|---|---|

| Zero-point vibrational energy | 125.4 | kcal/mol |

| Enthalpy (298.15 K) | -258.9 | Hartrees |

| Gibbs Free Energy (298.15 K) | -259.0 | Hartrees |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

Note: These values are hypothetical and for illustrative purposes only.

Table 4: Illustrative Calculated Vibrational Frequencies and Intensities

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

|---|---|---|---|---|

| 1 | 3105 | 25.4 | 150.2 | =C-H stretch |

| 2 | 1650 | 15.2 | 85.6 | C=C stretch |

| 3 | 1450 | 45.8 | 30.1 | CH₂ scissoring |

| ... | ... | ... | ... | ... |

Note: Frequencies are typically scaled by an empirical factor to better match experimental data. The data shown is illustrative.

Conclusion

Quantum chemical calculations offer a robust framework for the detailed investigation of molecules like this compound. By employing methods such as DFT, researchers can gain predictive insights into conformational preferences, thermodynamic stability, and spectroscopic signatures. This information is invaluable for understanding the fundamental chemistry of cyclic alkenes and can guide experimental work in fields ranging from materials science to drug design. While specific computational studies on this compound are not widely published, the methodologies outlined in this guide provide a clear path for any researcher wishing to undertake such an investigation.

References

A Technical Guide to the Solubility of 1-Propylcyclopentene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-propylcyclopentene, a cyclic alkene of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages established principles of organic chemistry, data from analogous compounds, and standardized experimental protocols to offer a robust predictive framework and practical guidance for laboratory work.

Core Principles of Alkene Solubility

Alkenes, including this compound, are non-polar hydrocarbons.[1][2] Their solubility is primarily governed by the "like dissolves like" principle, indicating they will be most soluble in solvents with similar non-polar characteristics.[3][4] The intermolecular forces at play in non-polar compounds are weak London dispersion forces. For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. Consequently, this compound is expected to be readily soluble in a wide range of non-polar organic solvents and virtually insoluble in highly polar solvents like water.[1][3]

Predicted Solubility of this compound

Based on the general solubility of alkenes and data for the structurally similar compound propylcyclopentane, the following table summarizes the expected solubility of this compound in various common organic solvents. Propylcyclopentane has been noted to be soluble in acetone, benzene, and ether.

| Solvent Classification | Solvent Examples | Predicted Solubility of this compound |

| Non-Polar Solvents | Hexane, Cyclohexane, Toluene, Benzene, Diethyl Ether, Carbon Tetrachloride | High |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Moderate to High |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Low to Moderate |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low / Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, ethanol, acetone)

-

Small test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance (for semi-quantitative analysis)

-